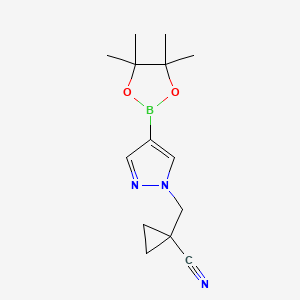![molecular formula C12H15BrClN B6246612 6'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride CAS No. 2408963-71-1](/img/new.no-structure.jpg)
6'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride is a chemical compound with the molecular formula C12H15BrClN. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 6’ position and a spiro linkage between the cyclopentane and indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2-dihydrospiro[cyclopentane-1,3’-indole], is brominated at the 6’ position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Spirocyclization: The brominated intermediate undergoes spirocyclization to form the spiro compound. This step may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Hydrochloride Formation: The final step involves the conversion of the spiro compound to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of 6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6’ position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cyclization Reactions: The spiro linkage allows for further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 6’-substituted derivatives with various functional groups.
Oxidation: Formation of oxo derivatives at the indole or cyclopentane rings.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride can be compared with other similar compounds, such as:
6’-chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
6’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride: Fluorine substitution leading to altered chemical and physical properties.
6’-iodo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride:
The uniqueness of 6’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride lies in its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2408963-71-1 |
|---|---|
Molecular Formula |
C12H15BrClN |
Molecular Weight |
288.61 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclopentane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-9-3-4-10-11(7-9)14-8-12(10)5-1-2-6-12;/h3-4,7,14H,1-2,5-6,8H2;1H |
InChI Key |
TYPXVTBHFGSJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC(=C3)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



